Beta-Amyloid (5-34) is a peptide fragment derived from the larger beta-amyloid precursor protein, specifically representing amino acids 5 to 34 of the beta-amyloid sequence. This compound is of particular interest in Alzheimer's disease research due to its role in amyloid plaque formation and neurotoxicity. The sequence for mouse and rat beta-amyloid (5-34) differs from that of humans by three amino acid residues, which may influence its biological activity and interactions in rodent models used for studying Alzheimer's disease pathology .
Beta-Amyloid (5-34) falls under the classification of neurotoxic peptides. It is categorized as a short peptide fragment of beta-amyloid, which is implicated in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease. The full-length beta-amyloid peptides, such as beta-amyloid (1-42), are known for their aggregation properties that lead to plaque formation in the brain .
The synthesis of Beta-Amyloid (5-34) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis can be performed using automated synthesizers that ensure high purity and yield.
The molecular structure of Beta-Amyloid (5-34) consists of a linear chain of amino acids where specific residues contribute to its secondary structure, potentially adopting alpha-helical or beta-sheet conformations under certain conditions. The structural characteristics are crucial for understanding its aggregation behavior and interaction with neuronal membranes.
The structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or circular dichroism spectroscopy, which provide insights into the conformational states of the peptide in solution.
Beta-Amyloid (5-34) can undergo several chemical reactions, primarily related to its aggregation into oligomers and fibrils. These reactions are influenced by environmental factors such as pH, temperature, and ionic strength.
The mechanism through which Beta-Amyloid (5-34) exerts its effects involves several pathways:
Studies have indicated that exposure to Beta-Amyloid (5-34) results in impaired long-term potentiation and increased neuronal cell death in rodent models .
Beta-Amyloid (5-34) is primarily used in:
This compound serves as a critical tool for understanding the molecular basis of Alzheimer's disease and developing strategies for intervention and treatment.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2